molecular formula C30H38N2O5 B14811073 Benzyl (2S,3aS,6aR)-1-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylate

Benzyl (2S,3aS,6aR)-1-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B14811073
M. Wt: 506.6 g/mol
InChI Key: RENMFAJWBVYHGL-ZYMCBDGHSA-N
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Description

[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester typically involves multiple steps, including the formation of the cyclopentane ring, the introduction of the amino and carboxylic acid groups, and the esterification process. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs or treatments for various diseases.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, or materials with unique properties. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentane derivatives and amino acid esters. These compounds share structural features and may exhibit similar reactivity and applications.

Uniqueness

What sets [2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester apart is its specific stereochemistry and functional group arrangement. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H38N2O5

Molecular Weight

506.6 g/mol

IUPAC Name

benzyl (2S,3aS,6aR)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate

InChI

InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25+,26+,27-/m0/s1

InChI Key

RENMFAJWBVYHGL-ZYMCBDGHSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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